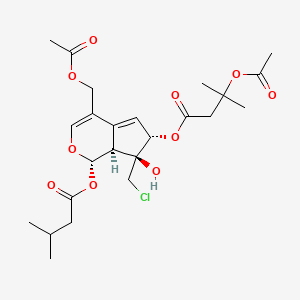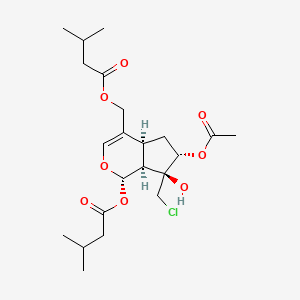
Methyl-1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PB-22 is synthetic cannabinoid which has been identified in herbal mixtures. It is a quinolinyl pentyl indole with a carboxylate group, abbreviated as QUPIC. 5-fluoro PB-22 is a derivative of PB-22 that bears a fluorine atom at the terminal carbon of the pentyl chain. methyl-1-(5-fluoropentyl)-1H-indole-3-Carboxylate is an analog of 5-fluoro PB-22 that lacks the quinoline group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
Synthesis and Analytical Methods
Synthesis and Analysis of AM-694 : Yao Cheng (2012) described the synthesis of AM-694, a compound with strong biological activity. This process included the protection of indole, Friedel-Crafts acylation, deprotection, N-alkylation, ester hydrolysis, and methylsulfonyl esterification, leading to the production of AM-694 with a total yield of 41.8% (Cheng, 2012).
Differentiation of Fluoropentyl Positional Isomers : Angeline S Y Tang et al. (2017) focused on separating and identifying fluoropentyl positional isomers of fluoro-PB-22 using various analytical techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into forensic analysis (Tang et al., 2017).
Metabolism Study of Synthetic Cannabinoids : A study by A. Wohlfarth et al. (2014) on the human hepatic metabolism of PB-22 and its 5-fluoro analog, 5F-PB-22, identified major metabolites and provided insights into the best targets for urine analysis to document intake of these substances (Wohlfarth et al., 2014).
Research on Synthetic Cannabinoids
- Study on the Phase I Metabolism of Synthetic Cannabinoids : T. Sobolevsky et al. (2015) reported on the in vitro metabolism study of APICA and its fluorinated analog 5F-APICA. The study found that human liver microsomes produce various hydroxylated and N-desalkyl metabolites, offering insights into the detection of cannabinoid abuse (Sobolevsky et al., 2015).
Synthesis and Applications in Chemical Studies
Synthesis of 3-Arylindole-2-carboxylates : M. Queiroz et al. (2007) synthesized several new methyl 3-arylindole-2-carboxylates using a metal-assisted intramolecular C-N cyclization of β,β-diaryldehydroamino acids. These new indoles exhibit solvent-sensitive emission, suggesting potential applications as fluorescent probes (Queiroz et al., 2007).
Synthesis of Conformationally Constrained Tryptophan Derivatives : D. Horwell et al. (1994) designed and synthesized novel tryptophan analogues for peptide/peptoid conformation elucidation studies. These derivatives featured a ring that limits the side chain's conformational flexibility, with potential implications in protein structure and function studies (Horwell et al., 1994).
properties
Molecular Formula |
C15H18FNO2 |
|---|---|
Molecular Weight |
263.3 |
IUPAC Name |
methyl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
ZTIFWEBSTLDAMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
synonyms |
methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





